molecular formula C11H10N2O B7899827 2-p-Tolyl-pyrimidin-5-ol

2-p-Tolyl-pyrimidin-5-ol

Cat. No.: B7899827
M. Wt: 186.21 g/mol
InChI Key: KTNNVZUFKHLKDH-UHFFFAOYSA-N
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Description

2-p-Tolyl-pyrimidin-5-ol is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a p-tolyl group at the 2-position and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-p-Tolyl-pyrimidin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with p-tolualdehyde in the presence of a base, followed by oxidation to introduce the hydroxyl group at the 5-position. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-p-Tolyl-pyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The p-tolyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-p-Tolyl-pyrimidin-5-one.

    Reduction: Formation of 2-p-Tolyl-pyrimidine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-p-Tolyl-pyrimidin-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 2-p-Tolyl-pyrimidin-5-ol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-pyrimidin-5-ol: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-p-Tolyl-pyrimidin-4-ol: Hydroxyl group at the 4-position instead of the 5-position.

    2-p-Tolyl-pyrimidin-5-one: Ketone group instead of a hydroxyl group.

Uniqueness

2-p-Tolyl-pyrimidin-5-ol is unique due to the specific positioning of the p-tolyl and hydroxyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these functional groups play a crucial role.

Properties

IUPAC Name

2-(4-methylphenyl)pyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)11-12-6-10(14)7-13-11/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNNVZUFKHLKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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